For-Phe-OMe For-Phe-OMe
Brand Name: Vulcanchem
CAS No.: 2311-21-9
VCID: VC21541938
InChI: InChI=1S/C11H13NO3/c1-15-11(14)10(12-8-13)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,12,13)/t10-/m0/s1
SMILES: COC(=O)C(CC1=CC=CC=C1)NC=O
Molecular Formula: C11H13NO3
Molecular Weight: 207.23 g/mol

For-Phe-OMe

CAS No.: 2311-21-9

Cat. No.: VC21541938

Molecular Formula: C11H13NO3

Molecular Weight: 207.23 g/mol

* For research use only. Not for human or veterinary use.

For-Phe-OMe - 2311-21-9

CAS No. 2311-21-9
Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
IUPAC Name methyl (2S)-2-formamido-3-phenylpropanoate
Standard InChI InChI=1S/C11H13NO3/c1-15-11(14)10(12-8-13)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,12,13)/t10-/m0/s1
Standard InChI Key OPHMCBWUQRAKEO-JTQLQIEISA-N
Isomeric SMILES COC(=O)[C@H](CC1=CC=CC=C1)NC=O
SMILES COC(=O)C(CC1=CC=CC=C1)NC=O
Canonical SMILES COC(=O)C(CC1=CC=CC=C1)NC=O

Chemical Identity and Structure

For-Phe-OMe, also known as N-Formyl-L-phenylalanine methyl ester, is a formylated and esterified derivative of the amino acid phenylalanine. The compound has a well-defined chemical identity with specific physical and chemical characteristics:

PropertyValue
CAS Number2311-21-9
Molecular FormulaC₁₁H₁₃NO₃
Molecular Weight207.23 g/mol
SolubilitySoluble in DMSO
Storage Recommendation-20°C

Synthesis and Chemical Transformations

The synthesis of For-Phe-OMe typically involves a sequential process beginning with phenylalanine. The synthetic pathway usually proceeds through the formation of phenylalanine methyl ester (Phe-OMe) followed by N-formylation of the amino group. Specialized reaction conditions are necessary to maintain the stereochemical integrity of the amino acid during these transformations.

One notable chemical transformation of For-Phe-OMe is its conversion into isonitrile derivatives. This conversion can be accomplished using triphosgene in combination with N-methylmorpholine, a method that effectively maintains stereochemical purity with minimal racemization . This property makes For-Phe-OMe particularly valuable in stereoselective synthetic applications where maintaining the L-configuration is essential.

For-Phe-OMe can also serve as a building block in peptide synthesis. The formyl group functions as a protecting group for the amino terminus, while the methyl ester facilitates coupling reactions at the carboxyl terminus. These features allow For-Phe-OMe to be incorporated into more complex peptide structures through controlled deprotection and coupling steps.

ConcentrationVolume Required for Different Amounts
1 mg
1 mM4.8256 mL
5 mM0.9651 mL
10 mM0.4826 mL

To enhance solubility, particularly in challenging solvents, heating the sample to 37°C followed by ultrasonic bath treatment can be effective . The preferred solvent for For-Phe-OMe is DMSO, which provides good solubility while maintaining compound stability.

Related Compounds and Structural Analogs

For-Phe-OMe exists within a family of formylated and esterified amino acids and peptides, each with distinctive properties and applications:

For-Asp-Phe-OMe

For-Asp-Phe-OMe (N-formylaspartylphenylalanine methyl ester or N-Formylaspartam) is a related dipeptide with the following properties:

PropertyValue
CAS Number33605-76-4
Molecular FormulaC₁₅H₁₈N₂O₆
Molecular Weight322.313 g/mol
Melting Point138-141°C
Boiling Point643.5°C at 760 mmHg
Density1.295 g/cm³

This compound has been referenced in multiple research publications, indicating its relevance in chemical and biochemical studies .

N-Methylated Derivatives

N-methylated derivatives of For-Phe-OMe represent another important class of related compounds. The synthesis of N-methylated peptides often involves the preparation of intermediates such as L-N-(Me)Phe-OMe, which can be prepared by treating Boc-L-Phe-OMe with methyl iodide and sodium hydride . These N-methylated derivatives are valuable in the development of peptides with enhanced stability against enzymatic degradation and improved pharmacokinetic properties.

Synthetic Applications in Peptide Chemistry

For-Phe-OMe serves as a valuable building block in peptide synthesis, particularly in the preparation of biologically active peptides and peptidomimetics.

Incorporation into Larger Peptides

The process of incorporating For-Phe-OMe into larger peptide structures typically involves selective deprotection followed by coupling reactions. In the synthesis of N-methylated peptides, for example, dipeptide units can be prepared by coupling N-methylated phenylalanine methyl esters with protected amino acids using coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) hydrochloride . These dipeptide units can then be elaborated into larger structures through sequential deprotection and coupling steps.

Role in β-Sheet Formation

Formylated and esterified amino acids, including phenylalanine derivatives, can participate in the formation of secondary structures such as β-sheets. X-ray diffraction studies have characterized β-hairpin conformations and extended β-pleated sheet assemblies formed by synthetic peptides containing modified amino acids . These structural motifs are important in understanding protein folding and designing peptide-based materials with defined structural properties.

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